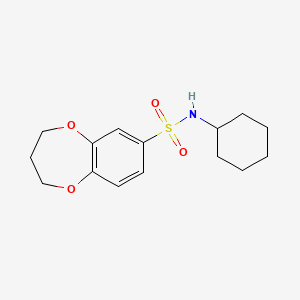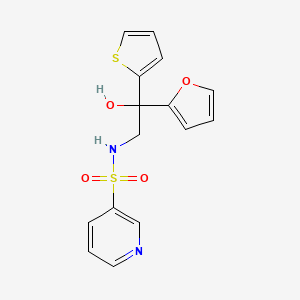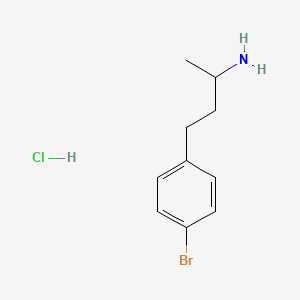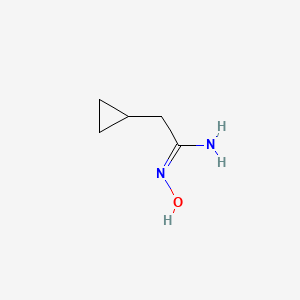
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1984. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP-47,497 has been extensively studied for its potential therapeutic applications and its effects on the human body.
Wissenschaftliche Forschungsanwendungen
Stereochemical Transformations
Research into the stereochemical course of rearrangements involving similar sulfonamides has been conducted, showing that these compounds can undergo chemical transformations to produce bicyclic sulfonamides with specific configurations. Such studies contribute to our understanding of the stereochemistry in organic synthesis, providing insight into the creation of compounds with desired chiral properties (Müller, Riegert, & Bernardinelli, 2004).
Antibacterial Agent Transformation
Investigations on sulfamethoxazole, a sulfonamide antibacterial, have shown rapid reactions with free chlorine, highlighting the fate of sulfonamides in municipal wastewaters and drinking waters. This research is crucial for understanding how water treatment processes affect the persistence and transformation of sulfonamide drugs in the environment (Dodd & Huang, 2004).
Cancer Therapeutics
Sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), with certain CA isoforms overexpressed in tumors. This property has been exploited in the development of ruthenium(II) p-cymene complexes of Schiff base ligands of benzenesulfonamide, showing selective cytotoxicity towards cancer cells. This research underscores the therapeutic potential of sulfonamides in cancer treatment, offering a path to more targeted and effective anticancer drugs (Maji et al., 2021).
Glycoconjugate Sulfonamides for Cancer Therapy
A novel class of glycoconjugate benzene sulfonamides with diverse carbohydrate-triazole tails has been synthesized and assessed for inhibition against human CA isozymes, demonstrating potential for new cancer therapies based on CA inhibition. These compounds provide a promising avenue for the development of selective inhibitors targeting tumor-associated isoforms (Wilkinson et al., 2006).
Precursor to Biologically Active Compounds
N-Cyclohexyl-N-propylbenzenesulfonamide serves as a precursor for the synthesis of biologically active sulfur-containing heterocyclic compounds. Understanding its chemical structure and properties facilitates the development of novel drugs and therapeutic agents (Haider et al., 2009).
Eigenschaften
IUPAC Name |
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-21(18,16-12-5-2-1-3-6-12)13-7-8-14-15(11-13)20-10-4-9-19-14/h7-8,11-12,16H,1-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIHUSWPFBQVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755310.png)



![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)
![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![6-(piperidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2755321.png)

methanone](/img/structure/B2755325.png)


![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)
